Oroxin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-cancer properties:

Studies suggest that Oroxin B exhibits anti-cancer potential against various types of cancer cells. It has been shown to induce apoptosis (programmed cell death) in liver cancer cells by regulating certain signaling pathways []. Further research suggests its potential anti-lymphoma effect with minimal toxicity [].

Anti-inflammatory and bone health:

Oroxin B demonstrates anti-inflammatory properties, potentially offering benefits for conditions like osteoarthritis. Research indicates that it alleviates osteoarthritis by reducing inflammation and inhibiting specific signaling pathways while enhancing cellular cleaning mechanisms (autophagy) []. Additionally, studies suggest that Oroxin B could help attenuate bone loss caused by ovariectomy by suppressing the formation and activity of osteoclasts (cells responsible for bone breakdown) [].

Metabolic health and gut microbiota:

Recent research explores the potential of Oroxin B in improving metabolic health. Studies on high-fat diet-induced models suggest that Oroxin B can alleviate metabolic-associated fatty liver disease (MAFLD) by influencing gut microbiota composition and strengthening the intestinal barrier, thereby reducing inflammation and fibrosis in the liver [].

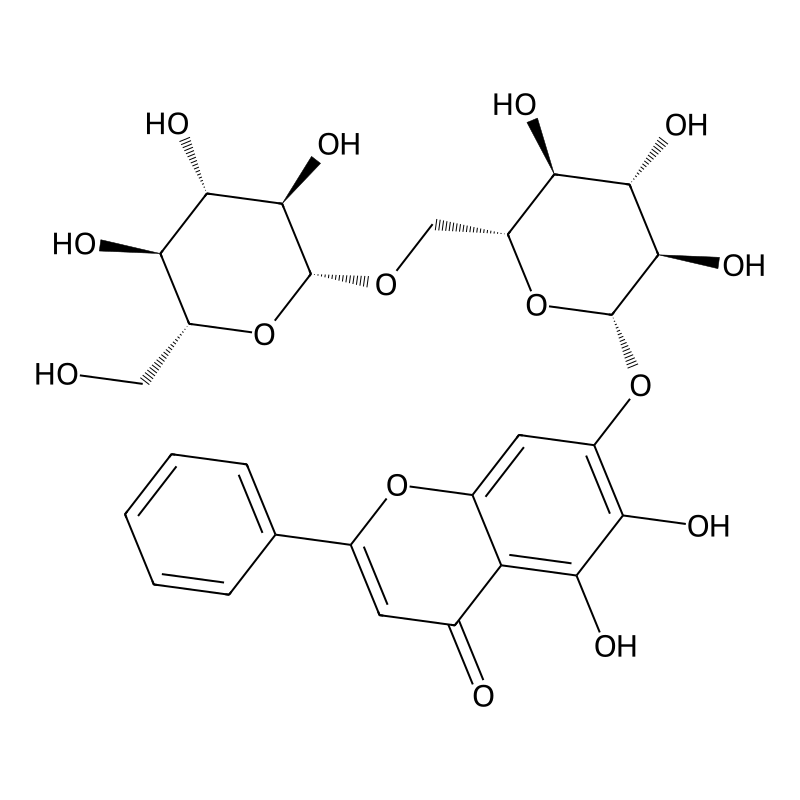

Oroxin B is a flavonoid compound derived from the traditional Chinese medicinal plant Oroxylum indicum. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. With a molecular weight of 594.52 Da, Oroxin B exhibits a complex structure that contributes to its pharmacological properties. Research indicates that it plays a significant role in modulating various signaling pathways, particularly those involved in cancer progression and inflammatory responses .

- Induce apoptosis in cancer cells by downregulating microRNA-221, which subsequently activates the phosphatase and tensin homolog/phosphoinositide 3-kinase/protein kinase B signaling pathway .

- Inhibit cyclooxygenase-2 and vascular endothelial growth factor expression, contributing to its anti-inflammatory effects .

- Modulate gut microbiota, which is essential for its role in alleviating metabolic-associated fatty liver disease through the reduction of pro-inflammatory cytokines .

Oroxin B exhibits a range of biological activities:

- Anticancer Properties: It demonstrates significant anticancer effects against liver cancer by inhibiting cell proliferation and inducing apoptosis through various molecular mechanisms, including the downregulation of specific microRNAs and signaling pathways .

- Anti-inflammatory Effects: Oroxin B has been shown to alleviate inflammation by suppressing markers such as interleukin-6 and tumor necrosis factor-alpha in various models, including osteoarthritis and metabolic disorders .

- Chondroprotective Effects: It enhances the expression of anabolic proteins while inhibiting catabolic processes in chondrocytes, suggesting a protective role against cartilage degradation .

The synthesis of Oroxin B primarily involves extraction from Oroxylum indicum, utilizing methods such as:

- Solvent extraction: Commonly employed to isolate flavonoids from plant materials.

- Chromatographic techniques: High-performance liquid chromatography (HPLC) is often used for purification and characterization of Oroxin B from crude extracts .

In laboratory settings, synthetic methods may also be explored to produce Oroxin B analogs or derivatives for research purposes.

Oroxin B is being investigated for several potential applications:

- Cancer Therapy: Its ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for cancer treatment.

- Anti-inflammatory Drugs: Due to its anti-inflammatory properties, Oroxin B could be developed into therapeutic agents for conditions like osteoarthritis and other inflammatory diseases.

- Metabolic Disorders: Its role in regulating gut microbiota makes it a candidate for treating metabolic-associated fatty liver disease and other related conditions .

Research has highlighted several interactions involving Oroxin B:

- It interacts with various signaling pathways, notably the phosphoinositide 3-kinase/protein kinase B pathway, which is crucial for cell survival and proliferation in cancer cells .

- Studies indicate that Oroxin B can modulate inflammatory responses by interacting with Toll-like receptor signaling pathways, enhancing its therapeutic potential against inflammatory diseases .

Oroxin B shares structural and functional similarities with other flavonoids. Here are some comparable compounds:

| Compound Name | Source | Key Activity | Unique Features |

|---|---|---|---|

| Baicalein | Scutellaria baicalensis | Anticancer, anti-inflammatory | Stronger neuroprotective effects |

| Linarin | Scutellaria barbata | Antioxidant, anti-inflammatory | More potent against oxidative stress |

| Apigenin | Apium graveolens | Anticancer, anti-inflammatory | Broad-spectrum anticancer activity |

Uniqueness of Oroxin B

What sets Oroxin B apart is its dual action as both an anticancer agent and an anti-inflammatory compound. Its specific modulation of microRNA expression provides a unique mechanism that may not be present in other flavonoids. Furthermore, its ability to influence gut microbiota dynamics adds another layer of therapeutic potential not commonly observed in similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Dates

A comprehensive study of the metabolism of flavonoid oroxin B in vivo and in vitro by UHPLC-Q-TOF-MS/MS

Rui Feng, Xiaowei Zhang, Jintuo Yin, Yuqian Zhang, Yinling Ma, Xia Zhang, Lantong Zhang, Deqiang LiPMID: 33636644 DOI: 10.1016/j.jpba.2021.113905

Abstract

Oroxin B, a flavonoid, is a major bioactive component form Oroxylum indicum (L.) Vent. with enormous anti-hepatoma effects. To data, the oroxin B metabolism studies remain underexplored. This study was designed to characterize oroxin B metabolism in vivo and in vitro by ultrahigh-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS). Consequently, 30 metabolites in rats, 8 metabolites in liver microsomes and 18 metabolites in intestinal bacteria were identified, and 9 metabolites were recognized by comparison with standards. The biotransformation processes involved ketone, acetylation, loss of CH

O

, and loss of C

H

O

. And baicalein and oroxin A were generated after loss of C

H

O

, and loss of C

H

O

, respectively, and further went through some other reactions, such as oxidation, methylation, internal hydrolysis, hydrogenation, loss of O, ketone, glycine conjugation, glucuronide conjugation and their composite reactions. The results provide valuable evidence for elucidation the potential mechanism of oroxin B pharmacological action, and offer reasonable guidelines for further investigations of oroxin B safety and efficacy.

Pharmacokinetics and tissue distribution of oroxin B in rats using a validated LC-MS/MS assay

Kai Niu, Huiyu Yan, Chunjie Guo, Sixi Zhang, Wei Zhu, Shiyong TengPMID: 30367489 DOI: 10.1002/bmc.4417

Abstract

A highly sensitive LC-MS/MS method was developed to measure oroxin B in rat plasma and tissue homogenates. The analyte and IS were isolated from biological matrices by a simple protein precipitation followed by centrifugation. Detection was conducted by electrospray negative-ionization mass spectrometry in selected-reaction monitoring mode. The assay was linear in the concentration range 4.52-904 ng/mL with intra- and inter-day precision of <14.41%. It was successfully applied to the pharmacokinetics and tissue distribution studies of oroxin B after an intravenous dose of 1.0 mg/kg in rats. The results would be useful for further development of oroxin B.[Chemical Constituents of Lowering LDL-C in Effective Part of Oroxylum indicum]

Xian-min Zhao, Nan Li, Cai-xia DuPMID: 30088885 DOI:

Abstract

To investigate the chemical constituents of effective part of Oroxylum indicum which related to lowering LDLC action.The compounds were isolated with chromatography methods such as silica gel,polyamide and Sephadex LH-20. The structures were identified by physiochemical properties and spectral analysis.

14 compounds were isolated from 95% alcohol extract and elucidated as β-sitosterol( 1), hexadecanoic acid( 2), oroxin A( 3), oroxin B( 4), chrysin( 5), quercetin( 6),quercetin-3-Orutinoside( 7),5,4’-dihydroxy-3,6,7-trimethoxyflavone( 8), diosmetin( 9), geniposide( 10),isoorientin( 11), quercitroside( 12), apigenin( 13) and gallicacid( 14).

Compounds 2,7 ~ 12 and 14 are reported from this plants for the first time.

Oroxin B selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy

Ping Yang, Shilong Fu, Zhifei Cao, Huaidong Liao, Zihe Huo, Yanyan Pan, Gaochuan Zhang, Aidi Gao, Quansheng ZhouPMID: 26253462 DOI: 10.1016/j.taap.2015.07.026

Abstract

Cancer cells have both tumor-adaptive and -suppressive endoplasmic reticulum (ER) stress machineries that determine cell fate. In malignant tumors including lymphoma, constant activation of tumor-adaptive ER stress and concurrent reduction of tumor-suppressive ER stress favors cancer cell proliferation and tumor growth. Current ER stress-based anti-tumor drugs typically activate both tumor-adaptive and -suppressive ER stresses, resulting in low anti-cancer efficacy; hence, selective induction of tumor-suppressive ER stress and inhibition of tumor-adaptive ER stress are new strategies for novel anti-cancer drug discovery. Thus far, specific tumor-suppressive ER stress therapeutics have remained absent in clinical settings. In this study, we explored unique tumor-suppressive ER stress agents from the traditional Chinese medicinal herb Oroxylum indicum, and found that a small molecule oroxin B selectively induced tumor-suppressive ER stress in malignant lymphoma cells, but not in normal cells, effectively inhibited lymphoma growth in vivo, and significantly prolonged overall survival of lymphoma-xenografted mice without obvious toxicity. Mechanistic studies have revealed that the expression of key tumor-adaptive ER-stress gene GRP78 was notably suppressed by oroxin B via down-regulation of up-stream key signaling protein ATF6, while tumor-suppressive ER stress master gene DDIT3 was strikingly activated through activating the MKK3-p38 signaling pathway, correcting the imbalance between tumor-suppressive DDIT3 and tumor-adaptive GRP78 in lymphoma. Together, selective induction of unique tumor-suppressive ER stress and concurrent inhibition of tumor-adaptive ER stress in malignant lymphoma are new and feasible approaches for novel anti-lymphoma drug discovery and anti-lymphoma therapy.Molecular modeling reveals the novel inhibition mechanism and binding mode of three natural compounds to staphylococcal α-hemolysin

Jiazhang Qiu, Dacheng Wang, Yu Zhang, Jing Dong, Jianfeng Wang, Xiaodi NiuPMID: 24312202 DOI: 10.1371/journal.pone.0080197

Abstract

α-Hemolysin (α-HL) is a self-assembling, channel-forming toxin that is produced as a soluble monomer by Staphylococcus aureus strains. Until now, α-HL has been a significant virulence target for the treatment of S. aureus infection. In our previous report, we demonstrated that some natural compounds could bind to α-HL. Due to the binding of those compounds, the conformational transition of α-HL from the monomer to the oligomer was blocked, which resulted in inhibition of the hemolytic activity of α-HL. However, these results have not indicated how the binding of the α-HL inhibitors influence the conformational transition of the whole protein during the oligomerization process. In this study, we found that three natural compounds, Oroxylin A 7-O-glucuronide (OLG), Oroxin A (ORA), and Oroxin B (ORB), when inhibiting the hemolytic activity of α-HL, could bind to the "stem" region of α-HL. This was completed using conventional Molecular Dynamics (MD) simulations. By interacting with the novel binding sites of α-HL, the ligands could form strong interactions with both sides of the binding cavity. The results of the principal component analysis (PCA) indicated that because of the inhibitors that bind to the "stem" region of α-HL, the conformational transition of α-HL from the monomer to the oligomer was restricted. This caused the inhibition of the hemolytic activity of α-HL. This novel inhibition mechanism has been confirmed by both the steered MD simulations and the experimental data obtained from a deoxycholate-induced oligomerization assay. This study can facilitate the design of new antibacterial drugs against S. aureus.Oroxin B Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer

Nannan Li, Wenxiao Men, Yibo Zheng, Hechen Wang, Xiansheng MengPMID: 31801250 DOI: 10.3390/molecules24234384

Abstract

This study aims to investigate the anticancer effect of Oroxin B (OB) both in vitro and in vivo, and the molecular mechanism involved in microRNA-221 and the PI3K/Akt/PTEN pathway through modulation of apoptosis in Hepatocellular carcinoma (HCC). DEN-induced rats and HepG2 cells based on the microfluidic chip were employed, while the mRNA and protein expression of microRNA-221, PI3K, p-Akt and PTEN were evaluated by RT-PCR and Western blot analysis. Based on Microfluidic Chip and DEN-induced rat model, OB effectively exerts anti-liver cancer effect both in vitro and in vivo, and the expression of miR-221 in OB treated groups was significantly lower than that in the control group (**< 0.01). The RT-PCR and Western blot results suggested the PI3K mRNA and protein in OB treated groups were both lower than those in control group and indicated the overexpression of PTEN. Therefore, OB effectively exerts anticancer effects by positively regulating the PTEN gene and then inactivating the PI3K/Akt signaling pathway through down-regulating the expression of the microRNA-221, thereby inducing apoptosis of liver cancer cells. This study offers a theoretical evidence for further development and clinical guidance of OB as an anti-tumor agent.